4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate
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Overview
Description
4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and propoxybenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-formylphenyl 4-propoxybenzoate with 2,5-dichloroaniline in the presence of an oxidizing agent to form the hydrazone intermediate. This intermediate is then further reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate
- 4-bromo-2-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate
- 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
765913-15-3 |
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Molecular Formula |
C25H20BrCl2N3O5 |
Molecular Weight |
593.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H20BrCl2N3O5/c1-2-11-35-19-7-3-15(4-8-19)25(34)36-22-10-5-17(26)12-16(22)14-29-31-24(33)23(32)30-21-13-18(27)6-9-20(21)28/h3-10,12-14H,2,11H2,1H3,(H,30,32)(H,31,33)/b29-14+ |
InChI Key |
LLRJMEJVRSSEMX-IPPBACCNSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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